1-(azetidin-3-yl)-1H-pyrazole dihydrochloride
Description
Historical Context and Discovery
The development of this compound emerges from the convergence of two distinct research trajectories in heterocyclic chemistry: the exploration of azetidine derivatives and the investigation of pyrazole-containing compounds. The compound represents a synthetic achievement that combines these two important heterocyclic systems into a single molecular entity. The pyrazole ring system, as documented in chemical literature, has been recognized as a fundamental framework in heterocyclic chemistry since its early discovery. Pyrazole itself is characterized as a five-membered planar nitrogen-heterocyclic compound that exhibits aromatic properties with four π-electrons and one unshared pair of electrons.
The azetidine component of this compound reflects advances in four-membered nitrogen heterocycle chemistry. Azetidines represent one of the most important four-membered heterocycles utilized in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly greater stability compared to related aziridines. This balance between reactivity and stability has made azetidines particularly valuable as synthetic intermediates and building blocks for pharmaceutical development.
The specific combination of azetidine and pyrazole moieties in this compound represents a targeted approach to creating multifunctional heterocyclic compounds. The synthesis of such compounds typically involves sophisticated methodologies that allow for the controlled formation of both ring systems while maintaining their individual chemical properties. Recent advances in heterocyclic chemistry have enabled the development of efficient synthetic routes for such complex structures, contributing to their availability for research applications.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its dual heterocyclic nature, which provides unique opportunities for chemical modification and functionalization. The pyrazole component contributes to the compound's aromatic character and potential for electrophilic substitution reactions, particularly at position 4 of the pyrazole ring. This reactivity pattern is attributed to the pronounced aromatic character of the pyrazole system, while positions 3 and 5 remain deactivated due to the presence of electronegative nitrogen atoms, facilitating nucleophilic attacks at these positions.
The azetidine ring system introduces strain-driven reactivity that can be selectively activated under appropriate reaction conditions. The four-membered azetidine ring possesses approximately 25.4 kilocalories per mole of ring strain, positioning it between the less stable aziridines and more stable five-membered heterocycles. This intermediate stability allows for controlled reactivity while maintaining sufficient stability for handling and storage under standard laboratory conditions.
The combination of these two heterocyclic systems in a single molecule creates opportunities for diverse chemical transformations. The compound can undergo nucleophilic substitution reactions at the azetidine nitrogen, acylation reactions at both nitrogen-containing rings, ring-opening reactions of the azetidine component, and various substitution reactions at the pyrazole ring. These multiple reactive sites provide synthetic chemists with numerous options for further structural elaboration and functionalization.
Table 1: Chemical Properties of this compound
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, clearly indicating the structural relationship between the constituent ring systems. The compound name specifies that the azetidine ring is attached at position 3 to the nitrogen atom at position 1 of the pyrazole ring, establishing the precise connectivity between these heterocyclic components. The dihydrochloride designation indicates the presence of two hydrochloride moieties, forming a salt with the basic nitrogen atoms present in the heterocyclic structure.
The compound is classified within multiple chemical categories based on its structural features. As a pyrazole derivative, it belongs to the broader class of azole compounds, which are five-membered heterocycles containing nitrogen atoms. The pyrazole classification specifically indicates a 1,2-diazole structure where the nitrogen atoms occupy adjacent positions in the five-membered ring. Simultaneously, the presence of the azetidine moiety classifies the compound within the family of four-membered nitrogen heterocycles, which are characterized by significant ring strain and unique reactivity patterns.
The dihydrochloride salt form represents a common approach to improving the water solubility and handling characteristics of basic heterocyclic compounds. This salt formation is particularly important for compounds containing multiple nitrogen atoms, as it provides enhanced stability and improved physicochemical properties compared to the free base form. The salt form also facilitates purification, storage, and subsequent chemical transformations by providing a stable, crystalline material that can be readily characterized and utilized in synthetic applications.
Table 2: Classification and Structural Features
Position in Modern Chemical Research
The position of this compound in modern chemical research reflects the contemporary emphasis on developing versatile building blocks for pharmaceutical and materials science applications. The compound serves as an important synthetic intermediate in the preparation of more complex heterocyclic structures, particularly in the context of drug discovery programs that target protein kinases and other therapeutic targets. The pyrazole scaffold has gained particular recognition in the design of protein kinase inhibitors for targeted anticancer therapies, where the aromatic heterocycle serves as a key pharmacophore element.
Current research applications of this compound encompass several areas of chemical investigation. In medicinal chemistry, the dual heterocyclic structure provides opportunities for the development of novel bioactive compounds with enhanced selectivity and potency profiles. The azetidine component offers unique three-dimensional structural features that can be exploited to achieve specific binding interactions with biological targets, while the pyrazole ring contributes to molecular recognition and binding affinity.
The compound also represents an important tool in the broader context of heterocyclic methodology development. Recent advances in azetidine chemistry have demonstrated the utility of these strained ring systems in various synthetic transformations, including ring-opening reactions, nucleophilic substitutions, and cyclization processes. Similarly, ongoing research in pyrazole chemistry continues to reveal new synthetic methodologies and applications for these versatile heterocycles.
Table 3: Contemporary Research Applications
The integration of this compound into modern chemical research programs demonstrates the continuing importance of heterocyclic chemistry in addressing contemporary scientific challenges. The compound's availability from multiple commercial sources and its well-characterized chemical properties facilitate its incorporation into diverse research programs. Furthermore, the development of efficient synthetic methodologies for accessing related azetidine-pyrazole conjugates suggests continued growth in this area of heterocyclic chemistry.
Properties
IUPAC Name |
1-(azetidin-3-yl)pyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-8-9(3-1)6-4-7-5-6;;/h1-3,6-7H,4-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSRZTOMIOCRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107627-16-6, 1221715-95-2 | |
| Record name | 1-(3-Azetidinyl)-1H-pyrazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an azetidine ring and a pyrazole moiety, contributing to its unique pharmacological profile. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, which includes two hydrochloride groups that enhance its solubility in aqueous environments. The azetidine ring provides structural uniqueness, while the pyrazole component is known for various pharmacological properties, including anti-inflammatory and anticancer effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of pyrazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
Anticancer Properties
Several studies have highlighted the potential of this compound as an anticancer agent. The compound has been observed to induce apoptosis in cancer cells, with mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has been linked to the inhibition of specific kinases involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest potential therapeutic applications in treating conditions characterized by chronic inflammation .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical routes:
- Azetidine Formation : The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
- Pyrazole Synthesis : The pyrazole moiety can be introduced through condensation reactions with hydrazine derivatives.
- Dihydrochloride Salt Formation : The final step typically involves the formation of the dihydrochloride salt to enhance solubility.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation. Administration of the compound significantly reduced swelling and inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Pyrrolidin-3-yl)-1H-pyrazole | Pyrrolidine ring instead of azetidine | Enhanced central nervous system activity |
| 2-(Azetidin-2-yl)-1H-pyrazole | Different azetidine substitution | Distinct biological activity profiles |
| 1-(Morpholin-4-yl)-1H-pyrazole | Morpholine ring structure | Improved solubility and bioavailability |
These comparisons highlight how variations in structure can influence biological activity, emphasizing the importance of structural optimization in drug design.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride serves as a scaffold for designing new drugs targeting various diseases. Its structural characteristics are conducive to interactions with biological macromolecules, enhancing its potential as a therapeutic agent. Research has indicated that compounds with similar structures exhibit notable biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Case Study: Anticancer Activity
A study investigating the anticancer properties of pyrazole derivatives found that modifications to the pyrazole ring significantly influenced cytotoxicity against cancer cell lines. The azetidine component was shown to enhance binding affinity to specific targets involved in cancer progression .
Biological Applications
Bioactivity Assessment
Research has focused on evaluating the bioactive potential of this compound through various assays. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess its binding affinity to enzymes and receptors. These studies are crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile.
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. Preliminary results indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Chemical Synthesis
Building Block for Heterocyclic Compounds
In synthetic chemistry, this compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel derivatives with enhanced properties .
Industrial Applications
Material Development
The compound's unique properties make it valuable in the development of new materials and chemical processes. Its application in creating advanced polymers and coatings is under investigation, leveraging its chemical stability and reactivity .
Comparison with Similar Compounds
Pyrazole vs. Imidazole Derivatives
Replacing the pyrazole ring with imidazole (e.g., 1-(Azetidin-3-yl)-1H-imidazole hydrochloride) reduces molecular weight (159.62 vs. 196.08 g/mol) and alters hydrogen-bonding capacity due to the imidazole's additional nitrogen atom. This substitution is critical in medicinal chemistry for modulating target affinity .
Substituent Effects
- Methyl Groups : Adding methyl groups (e.g., 4-methyl or 3,5-dimethyl derivatives) increases molecular weight and lipophilicity. For example, the 4-methyl analog (C₇H₁₃Cl₂N₃) shows improved membrane permeability, making it suitable for in vivo studies .
- Halogenation : Bromination at the pyrazole C4 position (238.52 g/mol) introduces a heavy atom, facilitating crystallography studies and Suzuki-Miyaura cross-coupling reactions .
Purity and Stability
While the base compound (1221715-95-2) has >98% purity , its analogs vary significantly. For instance, the imidazole derivative (1820739-92-1) is sold at 99% purity for industrial use , whereas brominated analogs are typically 95% pure . Storage stability also differs; methylated derivatives tolerate room temperature storage , whereas the parent compound requires ultra-low temperatures .
Preparation Methods
Aza-Michael Addition Route
- Principle: This method involves the nucleophilic addition of an azetidine derivative to an α,β-unsaturated compound bearing the pyrazole moiety.
- Procedure: An azetidine-3-amine or its protected form reacts with a pyrazole-substituted Michael acceptor under mild basic or neutral conditions.
- Outcome: The reaction yields the 1-(azetidin-3-yl)-1H-pyrazole intermediate, which is subsequently converted to the dihydrochloride salt by treatment with hydrochloric acid.
- Advantages: This route offers regioselectivity and mild reaction conditions, preserving sensitive functional groups.
- Limitations: Requires careful control of stoichiometry and purification to avoid side products.
Cyclization Approach
- Principle: Formation of the azetidine ring via intramolecular cyclization of suitable precursors bearing amino and halogen substituents, coupled with pyrazole formation.
- Procedure: Starting from haloalkyl amines or amino alcohols, cyclization is induced by base or heat to form the azetidine ring, which is then linked to the pyrazole ring through condensation or substitution reactions.
- Outcome: This method allows for the stepwise construction of the heterocyclic framework.
- Advantages: Enables structural modifications on both azetidine and pyrazole rings.
- Limitations: Often requires multiple steps and purification stages.
Nucleophilic Substitution and Coupling
- Principle: Coupling of preformed azetidine derivatives with pyrazole-containing electrophiles via nucleophilic substitution.
- Procedure: An azetidine nucleophile attacks a pyrazole-substituted halide or activated ester under controlled temperature and solvent conditions.
- Outcome: Formation of the target compound followed by acidification to form the dihydrochloride salt.
- Advantages: High specificity and yield under optimized conditions.
- Limitations: Sensitive to reaction parameters such as solvent polarity and temperature.
Salt Formation (Dihydrochloride)
- After obtaining the free base 1-(azetidin-3-yl)-1H-pyrazole, conversion to the dihydrochloride salt is achieved by treatment with excess hydrochloric acid, typically in anhydrous solvents or aqueous media.
- This step enhances water solubility and stability for biological applications.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reaction Type | Reaction Conditions | Advantages | Yield Range (%) | Purity Level Achieved (%) |
|---|---|---|---|---|---|
| Aza-Michael Addition | Nucleophilic Addition | Room temp, mild base, polar solvent | Regioselective, mild conditions | 65–80 | >95 |
| Cyclization Approach | Intramolecular Cyclization | Elevated temp, base or heat | Modular synthesis, ring formation | 50–70 | 90–95 |
| Nucleophilic Substitution | SN2-type substitution | Moderate temp, aprotic solvent | High specificity and yield | 70–85 | >95 |
| Salt Formation | Acid-base reaction | Room temp, aqueous or organic acid | Improves solubility and stability | Quantitative | >98 |
Research Findings and Optimization Insights
- Reaction Optimization: Studies indicate that solvent choice (e.g., methanol, ethanol, or acetonitrile) and temperature control critically affect reaction rates and yields in all preparation routes.
- Catalyst Use: While many syntheses proceed without catalysts, the use of mild bases or phase-transfer catalysts can enhance aza-Michael addition efficiency.
- Purification: Column chromatography using hexane/ethyl acetate mixtures or recrystallization from suitable solvents is effective for isolating high-purity products.
- Analytical Characterization: Purity and structure confirmation are routinely performed using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC to ensure >95% purity, essential for biological testing.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(azetidin-3-yl)-1H-pyrazole dihydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with pyrazole precursors under controlled conditions. Key steps include:
- Cyclization : Formation of the pyrazole ring using hydrazine derivatives and ketones under reflux in polar solvents (e.g., ethanol) .
- Azetidine Functionalization : Introducing the azetidin-3-yl group via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Purification : Use of recrystallization or column chromatography with solvents like dichloromethane/methanol mixtures. Purity is verified via HPLC (>98%) and NMR spectroscopy .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Characterization involves:
- Spectroscopy : H/C NMR to confirm proton environments and carbon frameworks; IR spectroscopy to identify NH and Cl stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- Elemental Analysis : Quantifying C, H, N, and Cl content to confirm stoichiometry .
- X-ray Crystallography : For solid-state structure determination, critical for understanding conformational stability .
Q. What standard protocols exist for evaluating the compound’s stability under experimental conditions?
- Methodological Answer : Stability studies include:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy over 24–72 hours .
- Light Sensitivity : Exposure to UV/visible light in controlled chambers, with periodic HPLC analysis to detect photodegradation products .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratios, catalyst loading). For example, a central composite design can identify optimal reflux temperatures (e.g., 80–100°C) and stoichiometric ratios .
- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated in ICReDD’s reaction path search methods .
- Continuous Flow Systems : Implement microreactors to enhance heat/mass transfer and reduce byproducts during scaling .
Q. How should contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Methodological Answer :
- Comparative Binding Assays : Perform radioligand displacement studies (e.g., using H-labeled ligands) to differentiate enzyme vs. receptor interactions .
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream signaling effects in cell models .
- Structural Analog Testing : Synthesize derivatives with modified azetidine/pyrazole substituents to isolate structure-activity relationships (SAR) .
Q. What computational strategies are effective in predicting the compound’s reactivity in novel chemical environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar (water) vs. nonpolar (toluene) solvents to predict solubility and aggregation .
- Reactivity Descriptors : Calculate Fukui indices or electrophilicity scores to identify nucleophilic/electrophilic sites for derivatization .
- Machine Learning (ML) : Train models on existing pyrazole/azetidine datasets to predict reaction outcomes under untested conditions (e.g., high pressure) .
Q. How can researchers establish structure-activity relationships (SAR) for this compound’s pharmacological potential?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., replacing azetidine with piperidine) and test bioactivity in cell-based assays .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate spatial/electronic features (e.g., dipole moments) with IC values .
- Crystallographic Studies : Resolve ligand-target complexes (e.g., via X-ray or cryo-EM) to identify critical binding motifs .
Notes for Methodological Rigor
- Data Contradiction Analysis : Always replicate experiments in triplicate and validate using orthogonal methods (e.g., SPR for binding affinity if ELISA results are inconsistent) .
- Experimental Design : Prioritize statistical robustness by incorporating negative/positive controls and blinding protocols in biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
